An In-depth Technical Guide to the Chemical Properties and Structure of 2,2'-Bibenzothiazoline
An In-depth Technical Guide to the Chemical Properties and Structure of 2,2'-Bibenzothiazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2'-Bibenzothiazoline, a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive analysis of its structure, properties, and potential applications.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The unique electronic and structural features of the benzothiazole ring system allow for diverse interactions with biological targets. 2,2'-Bibenzothiazoline, as a dimeric form, presents an intriguing candidate for drug design, potentially offering novel steric and electronic properties that could lead to enhanced or unique pharmacological profiles.
Molecular Structure and Physicochemical Properties
2,2'-Bibenzothiazoline is a dimeric molecule formed by the coupling of two benzothiazoline units at their 2-positions. The fundamental properties of this molecule are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₂N₂S₂ | - |
| Molecular Weight | 272.39 g/mol | - |
| CAS Number | 19258-20-9 | - |
| Predicted Melting Point | ~135 °C | Based on related compounds |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred from structural analogues |
| Predicted pKa | Weakly basic due to the nitrogen atoms. | Chemical principles |
Structural Elucidation: A Predictive Approach
In the absence of a published X-ray crystal structure for 2,2'-Bibenzothiazoline, its three-dimensional conformation can be inferred from the structures of related benzothiazole derivatives.[4][5] The molecule likely exists as a mixture of stereoisomers (R,R), (S,S), and (R,S; meso) due to the two chiral centers at the C2 and C2' positions. The spatial arrangement of the two benzothiazoline rings will be governed by steric hindrance and electronic interactions between the two halves of the molecule.
Diagram: Proposed 3D Structure of 2,2'-Bibenzothiazoline
Caption: Proposed one-pot synthesis of 2,2'-Bibenzothiazoline.
Experimental Protocol: A Hypothetical Approach
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminothiophenol (2 equivalents) dissolved in ethanol.
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Reagent Addition: Slowly add an aqueous solution of glyoxal (1 equivalent) to the flask while stirring.
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Catalysis: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine) to the reaction mixture.
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Predicted Spectroscopic Data
The characterization of the synthesized 2,2'-Bibenzothiazoline would rely on standard spectroscopic techniques.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzene rings. A characteristic signal for the protons at the C2 and C2' positions would likely appear as a singlet or a set of diastereotopic protons depending on the isomeric form and solvent. The N-H protons would give rise to a broad singlet, the chemical shift of which would be solvent-dependent.
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons in the typical range of δ 110-150 ppm. The key signal would be that of the C2 and C2' carbons, expected to be in the range of δ 60-70 ppm.
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorptions:
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N-H stretch: A broad band around 3300-3400 cm⁻¹.
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C-H aromatic stretch: Sharp peaks just above 3000 cm⁻¹.
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C=C aromatic stretch: Bands in the 1450-1600 cm⁻¹ region.
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C-N stretch: A signal around 1250-1350 cm⁻¹.
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C-S stretch: Weaker bands in the 600-800 cm⁻¹ region.
3.3.3. Mass Spectrometry (MS)
Mass spectrometry would be crucial for confirming the molecular weight of the compound.
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Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 272. Fragmentation would likely involve the cleavage of the C2-C2' bond, leading to a prominent fragment at m/z = 136, corresponding to the benzothiazoline radical cation.
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High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecular ion, confirming the elemental composition of C₁₄H₁₂N₂S₂.
Chemical Reactivity and Stability
The chemical reactivity of 2,2'-Bibenzothiazoline is dictated by the presence of the benzothiazoline ring system.
Reactivity at Nitrogen and Sulfur Centers
The nitrogen atoms of the thiazoline rings are nucleophilic and can react with electrophiles. The sulfur atoms, being in a thioether-like linkage, are also potential sites for oxidation to sulfoxides and sulfones.
Stability Profile
Benzothiazoline compounds can be sensitive to oxidation. The stability of 2,2'-Bibenzothiazoline would need to be assessed under various conditions, including exposure to air, light, and different pH ranges. It is predicted to be relatively stable under neutral conditions but may undergo degradation in strongly acidic or basic media, or in the presence of strong oxidizing agents.
Potential Applications in Drug Development
The benzothiazole scaffold is a cornerstone in the development of therapeutic agents. [6][7]The dimeric nature of 2,2'-Bibenzothiazoline offers a unique three-dimensional structure that could be exploited for targeting specific protein-protein interactions or for binding to larger enzymatic clefts.
Areas of Pharmacological Interest
Based on the known activities of related compounds, 2,2'-Bibenzothiazoline and its derivatives could be investigated for:
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Anticancer Activity: Many benzothiazole derivatives exhibit potent anticancer properties. [3]* Antimicrobial Activity: The benzothiazole nucleus is present in several antimicrobial agents. [1]* Neuroprotective Effects: Certain benzothiazoles have shown promise in the treatment of neurodegenerative diseases.
Structure-Activity Relationship (SAR) Considerations
A systematic SAR study would be essential to explore the therapeutic potential of this scaffold. Key modifications could include:
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Substitution on the Benzene Rings: Introducing electron-donating or electron-withdrawing groups on the aromatic rings could modulate the electronic properties and biological activity.
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N-Alkylation or N-Acylation: Modification of the nitrogen atoms could alter the solubility, stability, and target-binding profile.
Diagram: Structure-Activity Relationship Logic
Caption: Key modification points for SAR studies.
Conclusion and Future Directions
2,2'-Bibenzothiazoline represents a scientifically intriguing yet underexplored molecule. This guide, through a data-informed predictive approach, has outlined its likely chemical properties, structure, and a pathway for its synthesis and characterization. The rich pharmacology of the benzothiazole family strongly suggests that 2,2'-Bibenzothiazoline and its derivatives are promising candidates for further investigation in drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities to unlock its therapeutic potential.
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